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Compound of Interest

Compound Name: 1-Ethyl-5-nitro-1H-indazole

Cat. No.: B3042172 Get Quote

This technical guide provides an in-depth spectroscopic characterization of 1-Ethyl-5-nitro-1H-
indazole, a key heterocyclic compound with applications in medicinal chemistry and materials

science. For professionals in drug development and chemical research, precise analytical data

is paramount for structural verification, quality control, and downstream application. This

document serves as a benchmark reference, detailing the synthesis, and the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule.

The methodologies and interpretations are presented with the causality and self-validating logic

essential for rigorous scientific practice.

Molecular Structure and Synthesis
The foundational step in any analytical study is the unambiguous confirmation of the target

molecule's structure and a reliable method for its synthesis.

Molecular Structure
1-Ethyl-5-nitro-1H-indazole possesses the molecular formula C₉H₉N₃O₂. The structure

consists of a bicyclic indazole core, functionalized with a nitro group at the 5-position of the

benzene ring and an ethyl group at the 1-position of the pyrazole ring. This specific substitution

pattern dictates the electronic and, consequently, the spectroscopic properties of the molecule.

Caption: Numbering scheme for 1-Ethyl-5-nitro-1H-indazole.

Synthesis Protocol: N-Alkylation of 5-nitro-1H-indazole
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The synthesis of the title compound is reliably achieved via the N-alkylation of 5-nitro-1H-

indazole.[1][2] The choice of a phase-transfer catalysis condition is deliberate; it enhances the

nucleophilicity of the indazole nitrogen in a heterogeneous mixture, allowing the reaction to

proceed efficiently at room temperature.

Methodology:

Reactant Preparation: To a solution of 5-nitro-1H-indazole (3 mmol, 0.5 g) in 15 ml of

dimethylformamide (DMF), add potassium carbonate (6 mmol, 0.83 g) as a base.

Catalyst and Reagent Addition: Add a catalytic amount of tetra-n-butylammonium iodide

(TBAI) followed by bromoethane (3 mmol, 0.22 ml).

Reaction: Stir the mixture vigorously at room temperature for 48 hours. The TBAI facilitates

the transfer of the indazolide anion to the organic phase for reaction with bromoethane.

Work-up: Filter the solution to remove the inorganic base. Remove the DMF solvent under

reduced pressure.

Purification: Purify the resulting solid product by recrystallization from ethanol to yield pale-

pink crystals of 1-Ethyl-5-nitro-1H-indazole (yield: ~70%).[1][2]
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Caption: Workflow for the synthesis of 1-Ethyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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Experimental Protocol for NMR
A self-validating NMR protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-5-nitro-1H-indazole in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often

preferred for indazole derivatives as it can help in observing potentially exchangeable

protons, although none are expected in this N-substituted derivative.

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal

set to 0.00 ppm.

¹H NMR Acquisition: Data should be acquired on a spectrometer operating at a frequency of

400 MHz or higher to ensure adequate signal dispersion.[3] A 30° pulse angle with a

relaxation delay of 2 seconds and 16 scans is typically sufficient.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired at 100 MHz or

higher. Due to the low natural abundance of ¹³C, a greater number of scans (~1024) is

required.[4]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)
The predicted chemical shifts are based on analysis of the parent 5-nitro-1H-indazole and its N-

alkylated analogs.[5][6] The powerful electron-withdrawing nitro group at C5 significantly

deshields adjacent protons.

Proton Assignment Predicted δ (ppm) Multiplicity
Coupling Constant
(J) in Hz

H3 ~8.45 s -

H4 ~8.90 d J ≈ 2.2

H6 ~8.30 dd J ≈ 9.3, 2.2

H7 ~7.95 d J ≈ 9.3

H8 (-CH₂-) ~4.50 q J ≈ 7.3

H9 (-CH₃) ~1.50 t J ≈ 7.3
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Expertise & Causality:

H4: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the

most deshielded aromatic proton, appearing far downfield as a doublet due to coupling with

H6.[5]

H3: The proton at the 3-position is a singlet, as it has no adjacent protons to couple with. Its

chemical shift is characteristic of the pyrazole ring in the indazole system.

H6 & H7: These protons form a classic ortho-coupled system (J ≈ 9.3 Hz). H6 is further split

by a meta-coupling to H4 (J ≈ 2.2 Hz), resulting in a doublet of doublets.[5]

Ethyl Group (H8, H9): The ethyl group protons display a characteristic quartet for the

methylene (-CH₂-) group coupled to the three methyl protons, and a triplet for the methyl (-

CH₃) group coupled to the two methylene protons.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)
The carbon chemical shifts are highly sensitive to the electronic environment created by the

substituents.

Carbon Assignment Predicted δ (ppm)

C3 ~136.0

C3a ~123.0

C4 ~118.5

C5 ~142.5

C6 ~120.0

C7 ~111.5

C7a ~141.0

C8 (-CH₂-) ~45.0

C9 (-CH₃) ~14.5
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Expertise & Causality:

C5: The carbon directly attached to the nitro group is significantly deshielded and will appear

furthest downfield among the aromatic carbons.

C7a: This is the bridgehead carbon of the pyrazole ring and is also highly deshielded.

Ethyl Group (C8, C9): These carbons appear in the characteristic aliphatic region of the

spectrum. Techniques like DEPT-135 would be used to confirm the CH₂ as a negative peak

and the CH₃ as a positive peak.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a

molecule.[7]

Experimental Protocol for IR
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the

compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used on the neat solid.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan

should be run prior to the sample scan.

Characteristic IR Absorption Bands
The IR spectrum is dominated by absorptions from the nitro group and the aromatic system.[8]
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3100-3000 Aromatic C-H Stretch Medium

~2980-2850 Aliphatic C-H Stretch Medium

~1530-1515 Asymmetric NO₂ Stretch Strong

~1345-1335 Symmetric NO₂ Stretch Strong

~1610, ~1490 Aromatic C=C & C=N Stretch Medium

~800-900 C-H Out-of-plane Bending Strong

Expertise & Causality: The two most diagnostic peaks in the IR spectrum of this compound are

the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching

vibrations of the nitro (NO₂) group.[5][9] These peaks are a definitive fingerprint for the

presence of this functional group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic

(<3000 cm⁻¹) C-H stretches further confirms the presence of both the indazole core and the

ethyl substituent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering definitive proof of its identity.

Experimental Protocol for MS
Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable

organic molecules.[10] It provides a clear molecular ion peak and rich fragmentation data.

Analysis: A time-of-flight (TOF) or quadrupole analyzer is used to separate the ions based on

their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used

to confirm the elemental composition.

Predicted Mass Spectrum Data
Molecular Formula: C₉H₉N₃O₂

Exact Mass: 191.0695 g/mol
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 191.

m/z Value Ion Assignment Notes

191 [C₉H₉N₃O₂]⁺ (M⁺) Molecular Ion

162 [M - C₂H₅]⁺ Loss of the ethyl group

145 [M - NO₂]⁺ Loss of the nitro group

116 [M - C₂H₅ - NO₂]⁺
Subsequent loss of nitro from

the [M-C₂H₅]⁺ fragment

Expertise & Causality: In EI-MS, the molecular ion will undergo fragmentation based on the

weakest bonds. The bond between the indazole N1 and the ethyl group is a likely point of

cleavage, leading to a strong peak at m/z 162, corresponding to the stable 5-nitro-indazole

cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of the NO₂

radical (46 Da), resulting in a peak at m/z 145.

[C9H9N3O2]+•
m/z = 191

[C7H4N3O2]+
m/z = 162

- C2H5•

[C9H9N2]+
m/z = 145

- NO2•

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 1-Ethyl-5-nitro-1H-indazole in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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